5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpent-4-enyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-3-6-10-11-7-4-8-12-10/h10H,1,3-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMQCNZHXLTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1OCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 2 1,3 Dioxanyl 2 Methyl 1 Pentene
Retrosynthetic Analysis of the Target Compound
Retrosynthesis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures, often by disconnecting bonds. This process continues until readily available starting materials are identified.
Strategic Disconnections for the 1,3-Dioxane (B1201747) Ring
The 1,3-dioxane moiety is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl compound. The most logical retrosynthetic step for an acetal is the disconnection of the two C-O single bonds. This transformation, the reverse of acetalization, reveals a carbonyl compound and a 1,3-diol.
In the context of the target molecule, this disconnection leads to 4-methyl-4-pentenal (B1640716) and propane-1,3-diol. This strategy is highly effective as it simplifies the molecule by breaking it into two smaller, more manageable fragments. The forward reaction, the formation of the acetal from an aldehyde and a diol, is a reliable and high-yielding transformation.
Retrosynthetic Disconnection of the 1,3-Dioxane Ring
This approach is a standard two-group disconnection strategy where the relationship between the two oxygen atoms guides the bond cleavage.
Strategic Disconnections for the Branched Alkene Moiety
The branched alkene portion of the precursor, 4-methyl-4-pentenal, can be further simplified. The terminal double bond with a methyl branch is a common structural motif that can be approached through several established synthetic reactions in the reverse sense.
One common strategy for disconnecting alkenes is via the Wittig reaction. Disconnecting the C=C double bond of 4-methyl-4-pentenal leads to acetone and a phosphonium ylide derived from 3-bromopropanal. This is a powerful method for forming carbon-carbon double bonds with excellent control over the position of the new bond.
Another powerful retrosynthetic approach involves disconnections that rely on organometallic reagents, such as Grignard reagents. The alkene could be envisioned as arising from an elimination reaction of a tertiary alcohol. This tertiary alcohol precursor could, in turn, be formed from the reaction of an ester (e.g., ethyl 4-oxobutanoate) with two equivalents of a methyl Grignard reagent. Subsequent dehydration would yield the desired alkene structure.
Common Retrosynthetic Strategies for Alkenes
| Disconnection Strategy | Precursors | Forward Reaction Type |
|---|---|---|
| Wittig Reaction | Ketone/Aldehyde + Phosphonium Ylide | Olefination |
| Grignard/Organolithium | Ester/Ketone + Organometallic Reagent | Nucleophilic Addition followed by Elimination |
These disconnections progressively simplify the target molecule, leading back to simple, commercially available starting materials.
Formation of the 1,3-Dioxane Ring in Precursors to 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene
The formation of the 1,3-dioxane ring is a crucial step in the synthesis of the target molecule. This transformation involves the reaction of a carbonyl compound (an aldehyde in this case, a precursor like 4-methyl-4-pentenal) with propane-1,3-diol. Several protocols have been developed to achieve this efficiently.
Acid-Catalyzed Acetalization and Ketalization Protocols
The most traditional and widely used method for forming cyclic acetals is through acid catalysis. This reaction involves treating an aldehyde or ketone with a diol in the presence of a Brønsted or Lewis acid catalyst. To drive the equilibrium towards the product, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.
A variety of acid catalysts can be employed, ranging from common Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) to Lewis acids such as zirconium tetrachloride (ZrCl₄) and bismuth triflate. The choice of catalyst can influence reaction times, yields, and chemoselectivity, especially in complex molecules with other acid-sensitive functional groups.
Table 1: Selected Acid Catalysts for 1,3-Dioxane Formation
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343), reflux with Dean-Stark trap | Standard, effective, inexpensive. |
| Zirconium tetrachloride (ZrCl₄) | Mild reaction conditions | Highly efficient and chemoselective. |
| Bismuth Triflate (Bi(OTf)₃) | Mild conditions | Versatile for various aldehydes and ketones. |
| Iodine (I₂) | Neutral, aprotic conditions | Tolerates acid-sensitive groups. |
The reaction is generally high-yielding and applicable to a wide range of substrates, making it a robust choice for synthesizing the 1,3-dioxane ring in a precursor to the target molecule.
Photo-organocatalytic Approaches to Cyclic Acetals
In recent years, milder and more environmentally friendly methods for acetalization have been developed. Photo-organocatalysis has emerged as a powerful tool, enabling reactions to proceed under neutral conditions using visible light.
This approach typically utilizes an organic dye, such as Eosin Y or thioxanthenone, as a photocatalyst. Under irradiation with low-energy visible light (e.g., from household lamps), the photocatalyst initiates a process that facilitates the formation of the acetal from an aldehyde and an alcohol or diol. This method is particularly advantageous for substrates containing acid-sensitive groups that would not be tolerated under traditional acetalization conditions. The reactions often proceed in high yields and demonstrate the growing utility of photoredox catalysis in organic synthesis.
Table 2: Photo-organocatalytic Acetalization Examples
| Photocatalyst | Light Source | Substrate Scope | Key Features |
|---|---|---|---|
| Thioxanthenone | Household lamps | Aromatic and aliphatic aldehydes | Mild, green, and highly efficient protocol. |
These methods provide a valuable alternative to acid-catalyzed protocols, especially in the late stages of a synthesis where functional group compatibility is paramount.
Chemo-Enzymatic and Biocatalytic Routes for Cyclic Acetal Formation
Biocatalysis offers an unparalleled level of selectivity, particularly for the synthesis of chiral molecules. While the direct enzymatic formation of a simple, achiral 1,3-dioxane like the one in the target molecule is less common, chemo-enzymatic strategies can be employed to create chiral precursors with high enantiopurity.
Enzymes such as lipases, esterases, and dehydrogenases can be used to synthesize chiral diols or aldehydes, which can then be used in subsequent chemical steps. For instance, a prochiral diketone could be selectively reduced using a ketoreductase to yield a chiral hydroxyketone, which could then be further processed to a chiral 1,3-diol. This diol could then react with an aldehyde to form an enantiomerically enriched 1,3-dioxane.
Furthermore, some enzymatic pathways are known to catalyze intramolecular cyclizations that form cyclic ethers, demonstrating the potential for enzymes to be applied to the formation of heterocyclic systems. The integration of a biocatalytic step to prepare a key intermediate allows for the synthesis of optically active target molecules, which is a significant advantage in fields like medicinal chemistry and materials science.
Stereocontrol Strategies in 1,3-Dioxane Ring Synthesis
The 1,3-dioxane ring is a six-membered cyclic acetal that serves as a common protecting group for 1,3-diols and carbonyl compounds. Its formation and stereochemistry are critical aspects of synthetic organic chemistry.
The synthesis of 1,3-dioxane derivatives is often achieved through the acetalization reaction of a 1,3-diol with an aldehyde or ketone, typically catalyzed by an acid such as para-toluenesulfonic acid (PTSA). This reaction is an equilibrium process, which is usually driven to completion by removing the water formed. When the resulting 1,3-dioxane can exist as cis and trans isomers, an equilibrium between these diastereomers is also established during the synthesis.
The conformational preference of substituents on the 1,3-dioxane ring plays a significant role in determining the stereochemical outcome. Due to the shorter C-O bond length compared to C-C bonds, there are more significant diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, substituents at the C2 position thermodynamically favor an equatorial orientation. thieme-connect.deresearchgate.net This preference for the equatorial position is a key factor in controlling the stereochemistry of the final product. For instance, in the synthesis of 2,4,6-substituted 1,3-dioxanes from meso-2,4-pentanediol, the equatorial preference of unsaturated groups at the 2-position of the 1,3-dioxane ring has been demonstrated. researchgate.net
| Method | Key Principle | Stereochemical Outcome | Reference |
|---|---|---|---|
| Thermodynamic Control | Equilibration to the most stable diastereomer. | Favors equatorial substitution at the C2 position. | thieme-connect.deresearchgate.net |
| Kinetic Control | Use of specific catalysts and conditions to favor the formation of a less stable isomer. | Can lead to axial substitution under certain conditions. | thieme-connect.de |
| Chiral Auxiliaries | Incorporation of a chiral auxiliary to direct the stereochemical outcome. | Can lead to high enantiomeric excess in the final product. | nih.gov |
Synthetic Approaches to the 2-methyl-1-pentene (B165372) Unsaturated Substructure
The construction of the 2-methyl-1-pentene moiety, a terminal alkene, is a common objective in organic synthesis. Several reliable methods exist for this transformation, with olefination reactions being among the most prominent.
Olefination reactions provide a direct route to forming carbon-carbon double bonds from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most widely used methods for this purpose. umass.edunrochemistry.com
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide. wikipedia.orglumenlearning.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. mnstate.edu For the synthesis of terminal alkenes, methylenetriphenylphosphorane (Ph3P=CH2) is the most commonly employed Wittig reagent. wikipedia.orglumenlearning.com
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide. wikipedia.orgyoutube.com These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their ylide counterparts, allowing them to react with a broader range of aldehydes and ketones under milder conditions. nrochemistry.comwikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com
Other notable methods for terminal alkene synthesis include the Peterson olefination , which utilizes α-silyl carbanions, and the Julia-Kocienski olefination . researchgate.netorganic-chemistry.org
While the synthesis of a terminal alkene like 2-methyl-1-pentene does not involve E/Z isomerism, stereoselectivity can be a crucial consideration when neighboring chiral centers are present. The choice of olefination reagent and reaction conditions can influence the stereochemical outcome of the reaction.
In the Wittig reaction , the stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides, such as those derived from alkyltriphenylphosphonium salts, typically favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The Schlosser modification of the Wittig reaction can be employed to obtain (E)-alkenes from non-stabilized ylides. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction generally exhibits a strong preference for the formation of (E)-alkenes. wikipedia.org This selectivity is attributed to the thermodynamic equilibration of the intermediates. wikipedia.org However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS and 18-crown-6 in THF at low temperatures), can provide high selectivity for (Z)-alkenes. nrochemistry.com
The 2-methyl-1-pentene structure features a branched, unsaturated carbon skeleton. The synthesis of such structures often involves the coupling of smaller fragments. Olefination reactions, as discussed previously, are excellent for this purpose as they directly form the carbon-carbon double bond and join two precursor molecules. mnstate.edu
For instance, the 2-methyl-1-pentene skeleton could be constructed by reacting a suitable four-carbon ketone with a methylenating Wittig or HWE reagent. This approach allows for the direct and regioselective formation of the terminal alkene.
Alternative strategies for constructing branched unsaturated skeletons include transition metal-catalyzed cross-coupling reactions. For example, a hydroalkylation of a terminal alkyne could be employed. nih.gov This method allows for the formation of a new C-C bond and establishes the stereochemistry of the resulting alkene. nih.gov
Strategic Integration of 1,3-Dioxane and Alkene Functional Groups
A key challenge in synthesizing molecules like this compound is the need to perform chemical transformations on one part of the molecule without affecting the other functional group. The 1,3-dioxane is an acid-labile acetal, which requires careful consideration when planning subsequent reaction steps.
The 1,3-dioxane group is stable under basic, reductive, and oxidative conditions but is sensitive to acids. thieme-connect.de This property makes it an effective protecting group for carbonyls or 1,3-diols during reactions that are not performed under acidic conditions. thieme-connect.defiveable.me
When performing reactions on a molecule containing a 1,3-dioxane, it is crucial to select reagents and conditions that are compatible with this acid-sensitive group. For example, if an olefination reaction is to be carried out on a precursor containing a 1,3-dioxane, the conditions for generating the ylide or phosphonate carbanion must be basic, which is compatible with the acetal.
Conversely, if a reaction needs to be performed that requires acidic conditions, the 1,3-dioxane would likely need to be introduced later in the synthetic sequence. The stability of acetals can be tuned, with 1,3-dioxanes derived from 1,3-diols being generally more stable than those from 1,2-diols (1,3-dioxolanes). organic-chemistry.org
| Functional Group | Stable Conditions | Labile Conditions | Reference |
|---|---|---|---|
| 1,3-Dioxane (Acetal) | Basic, reductive, oxidative | Acidic (Brønsted or Lewis) | thieme-connect.de |
| Alkene | Generally stable to a wide range of conditions | Oxidative cleavage (e.g., ozonolysis), strong acids, hydrogenation |
Cascade and Sequential Reaction Strategies
A hypothetical cascade approach to the target molecule could involve a Prins-type cyclization. The Prins reaction classically involves the acid-catalyzed reaction of an alkene with an aldehyde. thieme-connect.com For the synthesis of the target compound, a homoallylic alcohol could react with an aldehyde in the presence of an acid catalyst to form a transient carbocation. This intermediate could then be trapped by the hydroxyl group to form the 1,3-dioxane ring. Subsequent elimination would generate the desired alkene functionality.
Sequential reactions, where reagents are added in a specific order without isolation of intermediates, are also highly valuable. For instance, the synthesis could begin with the oxidation of a primary alcohol to an aldehyde, which then undergoes an in-situ acetalization with a 1,3-diol. researchgate.net This tandem oxidation/acetalization process provides a direct route to the acetal moiety. The alkene portion could then be introduced via a Wittig reaction or a Grignard addition followed by dehydration. A cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes represents another advanced strategy for constructing complex molecules with allene and alcohol functionalities, which could be adapted for alkene synthesis. nih.gov
| Reaction Type | Description | Potential Application in Synthesis |
| Prins-type Cyclization | An acid-catalyzed reaction between an alkene and an aldehyde to form a 1,3-dioxane or tetrahydropyran ring. thieme-connect.com | Formation of the 1,3-dioxane ring and concurrent generation of the alkene via a controlled elimination step. |
| Tandem Oxidation/Acetalization | A sequential process where an alcohol is first oxidized to an aldehyde, which then reacts in the same pot with a diol to form an acetal. researchgate.net | Efficient one-pot synthesis of the 1,3-dioxane portion of the molecule from a corresponding alcohol precursor. |
| Sequential C-H Addition | A cobalt-catalyzed reaction involving the sequential addition of a C-H bond to two different coupling partners, such as an enyne and an aldehyde. nih.gov | A potential, though complex, route to assemble the carbon skeleton and introduce functionality for subsequent conversion to the target structure. |
Catalytic Systems Utilized in the Synthesis of this compound
Catalysis is at the heart of modern synthetic chemistry, enabling reactions that would otherwise be slow, unselective, or impossible. The synthesis of a molecule with both alkene and acetal functionalities can benefit from a wide array of catalytic systems.
Transition metal catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, could be employed to construct the carbon skeleton of this compound. For example, a vinyl halide could be coupled with an organoboron reagent containing the 1,3-dioxane moiety. researchgate.net
Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is another powerful strategy for forming the double bond. A cross-metathesis reaction between a terminal alkene bearing the 1,3-dioxane group and isobutylene could directly yield the target molecule. Recent advances in catalyst design have expanded the scope of these reactions to include a wide range of functional groups.
The formation of the acetal itself can also be catalyzed by transition metals. For instance, methylrhenium trioxide has been shown to catalyze the formation of 1,3-dioxolanes. nih.gov
| Catalytic Reaction | Metal Catalyst | Bond Formed | Relevance to Synthesis |
| Suzuki Coupling | Palladium | C-C | Coupling of a vinyl boronic acid with a halide-functionalized 1,3-dioxane. |
| Heck Reaction | Palladium | C-C | Reaction of a vinyl halide with an alkene precursor to the 1,3-dioxane. |
| Olefin Metathesis | Ruthenium, Molybdenum | C=C | Cross-metathesis to form the terminal alkene. |
| Acetalization | Rhenium | C-O | Catalyzing the formation of the 1,3-dioxane ring. nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of organic synthesis, offering a complementary approach to metal-based catalysis. nih.gov For the synthesis of this compound, organocatalysts can be particularly useful for the formation of the 1,3-dioxane ring.
Acidic organocatalysts, such as p-toluenesulfonic acid or derivatives of proline, can efficiently catalyze the acetalization of an aldehyde with 1,3-propanediol (B51772). ymerdigital.comclockss.org These reactions are often performed under mild conditions and can exhibit high chemoselectivity, leaving other functional groups like the alkene intact. nih.govacs.org The use of bifunctional organocatalysts, such as cinchona-alkaloid-thiourea-based catalysts, can even allow for the asymmetric synthesis of acetals, which would be relevant if chiral centers were present in the target molecule. nih.gov
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nsf.gov This methodology could be applied to both the functionalization of the alkene and the synthesis of the acetal moiety in the target molecule.
For instance, a photoredox-catalyzed radical addition to an allene precursor could be a viable strategy to construct the α-allyl lactone core, which could then be converted to the desired alkene. nih.govresearchgate.net Furthermore, recent studies have shown that photoredox catalysis can be merged with organocatalysis for the direct asymmetric alkylation of aldehydes, a transformation that could be adapted to build the carbon skeleton of the target molecule. nih.gov The synthesis of acetals has also been achieved using photoredox catalysis, for example, through the cyclization of enaminones with β-ketodinitriles using eosin Y as the photocatalyst. acs.org
Enzymatic catalysis offers unparalleled selectivity and operates under environmentally benign conditions (aqueous media, ambient temperature, and pressure). researchgate.net Enzymes such as lipases can be used for the synthesis of acetals, often in non-aqueous media to shift the equilibrium towards product formation. nih.gov
For the alkene moiety, ene-reductases are capable of the stereoselective reduction of carbon-carbon double bonds, which could be useful in a synthetic route starting from an α,β-unsaturated precursor. illinois.edu The combination of enzymatic reactions with other catalytic methods in chemoenzymatic cascade processes allows for the efficient construction of complex molecules. illinois.edu This approach leverages the best of both worlds: the broad substrate scope of chemocatalysis and the high selectivity of biocatalysis. researchgate.netillinois.edu
The efficiency of a multi-step synthesis heavily relies on the design and optimization of the catalysts used. For a target like this compound, where multiple catalytic steps might be required, developing catalysts that are compatible with each other is crucial for designing one-pot or sequential processes.
| Catalyst Design Strategy | Description | Potential Advantage |
| Multifunctional Catalysis | A single catalyst with multiple active sites to promote different reaction steps. | Enables cascade reactions, improving efficiency and reducing waste. |
| Immobilized Catalysts | Catalysts attached to a solid support (e.g., polymer, silica). | Simplifies purification, allows for catalyst recycling, and improves sustainability. |
| Programmable Catalysis | Catalytic systems that allow for the selective functionalization of different sites in a molecule by controlling the reaction conditions. thieme.de | Provides access to a diverse range of analogs from a common intermediate. |
Mechanistic Investigations of Reactions Pertaining to 5 2 1,3 Dioxanyl 2 Methyl 1 Pentene
Reaction Mechanisms of 1,3-Dioxane (B1201747) Formation and Cleavage Pathways
The 1,3-dioxane ring is a six-membered cyclic acetal (B89532), typically formed from a carbonyl compound and propane-1,3-diol. Its formation and cleavage are fundamental reactions in organic synthesis, often used for protection and deprotection strategies.
The formation of the 1,3-dioxane ring is an acid-catalyzed equilibrium reaction. organic-chemistry.orgchemistrysteps.com In the context of synthesizing the parent aldehyde for the title compound, the reaction would involve 4-methyl-4-penten-1-al and propane-1,3-diol. The mechanism proceeds through several key steps:
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Nucleophilic Attack: A hydroxyl group from propane-1,3-diol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate after deprotonation.
Second Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the oxocarbenium ion in an intramolecular fashion, forming the six-membered ring.
Deprotonation: Loss of a proton from the newly formed ring yields the neutral 1,3-dioxane product and regenerates the acid catalyst.
The reverse reaction, acid-catalyzed hydrolysis, follows the principle of microscopic reversibility. chemistrysteps.com It is initiated by the protonation of one of the acetal oxygens, which is then eliminated to form an oxocarbenium ion. chemistrysteps.comsci-hub.se This intermediate is subsequently attacked by water. chemistrysteps.com This process repeats to ultimately release the original aldehyde and propane-1,3-diol. The rate-determining step in these reactions can vary; for many acetals, it is the breakdown of the protonated acetal to form the oxocarbenium ion. sci-hub.secdnsciencepub.com
Cyclic acetals like 1,3-dioxanes can be opened reductively to yield hydroxy ethers, a transformation that is highly valuable for regioselective protecting group manipulation. acs.orgresearchgate.net The regioselectivity of the cleavage—that is, which C–O bond is broken—is controlled by the choice of the reducing agent and the Lewis or protic acid used. acs.orgnih.gov The mechanism generally involves the formation of an oxocarbenium ion intermediate. cdnsciencepub.comnih.gov
Studies on 4,6-O-benzylidene acetals in carbohydrate chemistry provide a clear mechanistic framework. Three distinct pathways have been identified: nih.gov
Mechanism 1 (Nonpolar Solvents): In solvents like toluene (B28343), a reactive "naked" Lewis acid activates the acetal, leading to a fully formed oxocarbenium ion. Subsequent reduction by a borane (B79455) occurs with low stereoselectivity. nih.gov
Mechanism 2 (Polar Solvents): In a solvent like tetrahydrofuran (B95107) (THF), the Lewis acid's reactivity is moderated by complexation with the solvent. The reaction is slower and proceeds through an intimate ion pair, resulting in high stereoselectivity. The regioselectivity is directed by the Lewis acid's interaction with the most nucleophilic oxygen. nih.gov
Mechanism 3 (Activated Boranes): When boranes like BH₃·NMe₃ are activated by a Lewis acid, the borane itself becomes the most electrophilic species. This leads to an inverted regioselectivity, and the reaction proceeds through an oxocarbenium ion with low stereoselectivity. nih.gov
Different reagent combinations yield specific regioisomers. For instance, the LiAlH₄–AlCl₃ and BH₃·THF–TMSOTf systems tend to produce 4-O-protected ethers from 4,6-O-benzylidene acetals, while NaCNBH₃–HCl and Et₃SiH-BF₃·Et₂O combinations favor the formation of 6-O-protected ethers. acs.org
| Reagent Combination | Major Product | Reference |
|---|---|---|
| LiAlH₄–AlCl₃ | 4-O-Benzyl Ether / 6-OH | acs.org |
| BH₃·THF–TMSOTf | 4-O-Benzyl Ether / 6-OH | acs.org |
| NaCNBH₃–HCl | 6-O-Benzyl Ether / 4-OH | acs.org |
| Et₃SiH–BF₃·Et₂O | 6-O-Benzyl Ether / 4-OH | acs.org |
| NaCNBH₃–TFA | 6-O-(4-methoxybenzyl) Ether | rsc.org |
Lewis acids are pivotal in the chemistry of acetals, particularly in cleavage reactions. mdpi.com While acetals are generally stable to hydride reagents like lithium aluminum hydride (LiAlH₄) alone, the addition of a Lewis acid such as aluminum chloride (AlCl₃) facilitates reductive cleavage to ethers. cdnsciencepub.com
The primary role of the Lewis acid is to coordinate to one of the oxygen atoms of the acetal. This coordination polarizes the C–O bond, making it more susceptible to cleavage and facilitating the formation of an oxocarbenium ion intermediate. cdnsciencepub.comnih.gov The choice of Lewis acid can influence both the rate and the regioselectivity of the reaction. Strong Lewis acids can promote the formation of a fully dissociated oxocarbenium ion, while milder or complexed Lewis acids may operate through a more associated ion pair, impacting the stereochemical outcome. nih.gov
Mechanistic Aspects of Alkene Functionalization Relevant to the Compound
The 2-methyl-1-pentene (B165372) moiety in the title compound is an electron-rich double bond, making it susceptible to attack by electrophiles and a suitable substrate for various catalytic functionalization reactions. numberanalytics.com
Electrophilic addition is a fundamental reaction of alkenes. numberanalytics.comfiveable.me The mechanism is a two-step process: fiveable.melibretexts.org
Electrophilic Attack: The pi (π) electrons of the alkene's double bond act as a nucleophile, attacking an electrophile (E⁺). chemistrysteps.com This breaks the π-bond and forms a new sigma (σ) bond between one of the alkene carbons and the electrophile. This step generates a carbocation intermediate. numberanalytics.comlibretexts.org For the title compound, the attack would lead to the formation of the more stable tertiary carbocation, in accordance with Markovnikov's rule. chemistrysteps.comutdallas.edu
Nucleophilic Capture: The resulting carbocation is a potent electrophile and is rapidly attacked by a nucleophile (Nu⁻) present in the reaction mixture. fiveable.melibretexts.org This forms the final addition product.
The stability of the intermediate carbocation is a key factor determining the reaction's regioselectivity and rate. libretexts.org Alkyl groups stabilize carbocations, so more substituted alkenes generally react faster. numberanalytics.com The first step, the formation of the carbocation, is typically the rate-determining step of the reaction. libretexts.orgchemistrysteps.com
Beyond simple electrophilic additions, the alkene moiety can undergo more complex transformations catalyzed by transition metals or other reagents.
Radical Pathways in Alkene Functionalization
The functionalization of the terminal double bond in 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene can be effectively achieved through radical-mediated pathways. These reactions typically proceed via the addition of a radical species to the alkene, leading to the formation of a carbon-centered radical intermediate, which can then undergo further transformations.
A common and well-studied radical pathway is intramolecular cyclization, particularly when a radical can be generated elsewhere in the molecule. In the case of derivatives of this compound, if a radical were to be generated at a suitable position, for instance, by abstracting a hydrogen atom from the 1,3-dioxane ring or through a precursor group attached to it, an intramolecular cyclization onto the double bond could occur.
The regioselectivity of such a radical cyclization is governed by Baldwin's rules. For the radical generated from this compound, two primary cyclization pathways are conceivable: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to yield a six-membered ring. Generally, 5-exo-trig cyclizations are kinetically favored over 6-endo-trig cyclizations for hexenyl radicals and their derivatives. beilstein-journals.orgrsc.org This preference is attributed to the more favorable stereoelectronic requirements for the attack of the radical on the alkene in the 5-exo mode.
In the context of intermolecular radical additions, a variety of radical species can be added across the double bond of this compound. The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate. The addition of a radical (R•) to the terminal carbon (C1) of the pentene chain would generate a more stable tertiary radical at the C2 position, stabilized by the methyl group. Conversely, addition to the C2 carbon would result in a less stable primary radical at C1. Therefore, the formation of the tertiary radical intermediate is the predominant pathway.
The subsequent fate of this radical intermediate can be controlled by the reaction conditions. In the presence of a suitable trapping agent, such as a hydrogen atom donor (e.g., tributyltin hydride) or a halogen source, the radical is quenched to afford the final functionalized product. princeton.edu Alternatively, under conditions that favor further reactions, such as atom transfer radical cyclization (ATRC), the intermediate can undergo sequential transformations to build more complex molecular architectures. nih.gov
The presence of the 1,3-dioxanyl group can also influence the radical pathway. The oxygen atoms in the acetal moiety can exert electronic effects on the molecule and potentially participate in the reaction, for example, through hydrogen atom abstraction from the acetal carbon under certain conditions, leading to different radical intermediates and subsequent reaction pathways.
Stereochemical Control Mechanisms in the Synthesis of Branched Unsaturated Systems
The synthesis of branched unsaturated systems, such as derivatives of this compound, often requires precise control over the stereochemistry. In radical cyclization reactions of this substrate or its derivatives, the stereochemical outcome is influenced by several factors, primarily the conformation of the transition state during the cyclization step.
The 1,3-dioxane ring in this compound typically adopts a chair conformation. The substituents on this ring can occupy either axial or equatorial positions, and their relative orientation will dictate the facial bias of the reacting alkene towards the incoming radical in an intramolecular reaction. For instance, in related systems, it has been shown that the stereochemistry of an acetal center can control the stereochemical outcome of a radical cyclization.
In a hypothetical intramolecular radical cyclization of a derivative of this compound, the transition state will seek to minimize steric interactions. If the radical center is part of a substituent on the dioxane ring, the cyclization will proceed through a transition state where the newly forming ring and existing substituents adopt the most stable arrangement. This often leads to the formation of a specific diastereomer. The general principles of substrate and auxiliary control are highly relevant here, where the inherent chirality of a starting material or a temporarily attached chiral group directs the stereochemical course of the reaction. acs.org
The table below illustrates a hypothetical scenario for the diastereoselectivity of a 5-exo-trig radical cyclization of a chiral derivative of this compound, highlighting the influence of the stereochemistry of a substituent on the dioxane ring.
| Substituent at C4 of Dioxane Ring | Proposed Major Diastereomer | Proposed Minor Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Equatorial Methyl | trans-fused ring system | cis-fused ring system | 90:10 |
| Axial Methyl | cis-fused ring system | trans-fused ring system | 85:15 |
| Equatorial Phenyl | trans-fused ring system | cis-fused ring system | >95:5 |
| Axial Phenyl | cis-fused ring system | trans-fused ring system | >95:5 |
It is important to note that while radical reactions are often perceived as being non-stereoselective, conducting them at low temperatures can significantly enhance the degree of stereocontrol. This is because the lower thermal energy allows for a greater differentiation between the energies of the diastereomeric transition states.
Furthermore, the nature of the radical initiator and any additives can also play a role in the stereochemical outcome. Lewis acids, for example, can coordinate to the oxygen atoms of the 1,3-dioxane ring, altering its conformation and influencing the trajectory of the radical cyclization, thereby affecting the stereoselectivity of the product.
Advanced Analytical Techniques for Research on 5 2 1,3 Dioxanyl 2 Methyl 1 Pentene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene, the expected proton signals would correspond to the vinylic protons of the pentene group, the methyl group attached to the double bond, the aliphatic chain, and the protons of the dioxane ring.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization states (sp³, sp², sp).
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. researchgate.net COSY spectra reveal proton-proton couplings, helping to piece together the fragments of the molecule, while HSQC correlates directly bonded proton and carbon atoms. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the pentene chain and the dioxane ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
Note: The following data is a prediction based on the analysis of structurally similar compounds, including 2-methyl-1-pentene (B165372) and 2-methyl-1,3-dioxane.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic (=CH₂) | 4.6-4.8 | Singlet | 2H |
| Dioxane (O-CH-O) | 4.5-4.7 | Triplet | 1H |
| Dioxane (O-CH₂) | 3.7-4.2 | Multiplet | 4H |
| Pentene (-CH₂-) | 1.9-2.1 | Triplet | 2H |
| Methyl (-CH₃) | 1.7-1.8 | Singlet | 3H |
| Dioxane (-CH₂-CH₂-CH-) | 1.5-1.7 | Multiplet | 2H |
| Dioxane (-CH₂-CH₂-CH-) | 1.2-1.4 | Multiplet | 2H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Note: The following data is a prediction based on the analysis of structurally similar compounds, including 2-methyl-1-pentene and 2-methyl-1,3-dioxane. chemicalbook.comdocbrown.info
| Carbon Type | Predicted Chemical Shift (ppm) |
| Vinylic (=C(CH₃)-) | 145-147 |
| Vinylic (=CH₂) | 110-112 |
| Dioxane (O-CH-O) | 100-102 |
| Dioxane (O-CH₂) | 65-67 |
| Pentene (-CH₂-) | 35-37 |
| Dioxane (-CH₂-CH₂-CH-) | 33-35 |
| Dioxane (-CH₂-CH₂-CH-) | 25-27 |
| Methyl (-CH₃) | 22-24 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₈O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn confirms its molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments corresponding to the dioxane ring and the pentene chain.
Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for the analysis of complex mixtures and for providing clean mass spectra of individual components. amazonaws.comwalshmedicalmedia.com
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for the analysis of the volatile compound this compound. walshmedicalmedia.com The gas chromatograph would separate the compound from any impurities before it enters the mass spectrometer for detection and fragmentation analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that can be used. nih.govnih.goveur.nlresearchgate.net It is particularly useful if the compound is part of a non-volatile mixture or if derivatization is required. nih.govnih.goveur.nlresearchgate.net LC-MS allows for the separation of components in the liquid phase before they are ionized and analyzed by the mass spectrometer. amazonaws.comnih.govnih.goveur.nlresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
Note: The following m/z values are predictions based on the expected fragmentation of the parent molecule (M⁺ = 170.13).
| m/z Value | Possible Fragment | Fragment Structure |
| 170 | [M]⁺ | [C₁₀H₁₈O₂]⁺ |
| 155 | [M - CH₃]⁺ | [C₉H₁₅O₂]⁺ |
| 99 | [M - C₄H₇O]⁺ | [C₆H₁₁O]⁺ |
| 87 | [C₄H₇O₂]⁺ | Dioxane fragment |
| 83 | [C₆H₁₁]⁺ | Pentenyl fragment |
| 69 | [C₅H₉]⁺ | [CH₂=C(CH₃)CH₂CH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.
IR Spectroscopy would be used to identify characteristic absorption bands for the C=C double bond of the pentene group (around 1650 cm⁻¹), the C-O bonds of the dioxane ring (in the 1200-1000 cm⁻¹ region), and the C-H bonds of the aliphatic and vinylic protons. nist.gov
Raman Spectroscopy would also be sensitive to these vibrations, and because of its different selection rules, it can sometimes provide clearer signals for non-polar bonds like the C=C double bond.
Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound
Note: The following data is a prediction based on the analysis of structurally similar compounds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp² stretch, vinylic) | 3080-3010 | Medium |
| C-H (sp³ stretch, aliphatic) | 2960-2850 | Strong |
| C=C (alkene stretch) | 1655-1645 | Medium |
| C-O (ether stretch) | 1200-1000 | Strong |
| =C-H (vinylic bend) | 900-880 | Strong |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities.
Gas Chromatography (GC) , often with a flame ionization detector (FID), is a standard method for assessing the purity of volatile compounds like this compound. walshmedicalmedia.com The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be used for purity assessment, especially for less volatile compounds or as an orthogonal method to GC. sielc.com A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve good separation of the target compound from any potential impurities. sielc.com
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to crystalline forms)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule. nih.gov However, this technique is only applicable if the compound can be obtained in a suitable crystalline form. nih.govijcmas.comnih.govresearchgate.net If this compound can be crystallized, X-ray diffraction analysis would unambiguously determine its bond lengths, bond angles, and the conformation of the dioxane ring. ijcmas.comnih.govresearchgate.net Furthermore, if the molecule is chiral, X-ray crystallography can be used to determine its absolute stereochemistry. nih.gov
Other Specialized Spectroscopic and Spectrometric Techniques for Advanced Characterization
For a more in-depth characterization, other specialized techniques could be employed. For instance, Ultraviolet-Visible (UV-Vis) Spectroscopy could provide information about any conjugated systems within the molecule, although significant absorption is not expected for this particular structure. In specific research contexts, other techniques might be applied to study particular properties of the compound.
Synthetic Utility and Applications of 5 2 1,3 Dioxanyl 2 Methyl 1 Pentene Motifs in Chemical Research
Role as a Key Intermediate in Multi-Step Organic Synthesis
The structure of 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene positions it as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a masked carbonyl group and a reactive alkene, allows for sequential and controlled chemical modifications. The 1,3-dioxane (B1201747) ring serves as a robust protecting group for an aldehyde, enabling chemists to perform reactions on the alkene moiety without affecting the carbonyl group.
In multi-step syntheses, this compound can be envisioned as a precursor to polyfunctional molecules. For instance, the alkene can undergo various transformations such as oxidation, reduction, or addition reactions to introduce new functional groups. Following these modifications, the deprotection of the 1,3-dioxane would unveil the aldehyde for further reactions, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This strategic unmasking of reactivity is a cornerstone of modern organic synthesis, allowing for the efficient construction of intricate molecular architectures. The specific substitution pattern, with a methyl group on the alkene, can also influence the stereochemical outcome of certain reactions, adding another layer of synthetic control.
Application of the 1,3-Dioxane Moiety as a Versatile Protecting Group in Complex Molecule Synthesis
The 1,3-dioxane group is a widely employed protecting group for aldehydes and ketones due to its stability across a broad range of reaction conditions. It is generally resistant to nucleophiles, bases, and reducing agents, making it an ideal choice for syntheses that require such reagents. The formation of the 1,3-dioxane is typically achieved by the acid-catalyzed reaction of the carbonyl compound with 1,3-propanediol (B51772).
In the context of this compound, the 1,3-dioxane moiety ensures that the aldehyde functionality remains inert while chemical transformations are carried out on the terminal alkene. This is particularly crucial in the synthesis of natural products and other complex target molecules where multiple functional groups are present, and selective reactivity is paramount. The stability of the dioxane ring allows for a wide synthetic toolbox to be applied to the alkene portion of the molecule without premature cleavage of the protecting group.
Selective Deprotection Strategies in the Presence of Other Acid-Sensitive Functionalities
A key advantage of the 1,3-dioxane protecting group is the availability of mild deprotection methods, which is critical when other acid-sensitive groups are present in the molecule. While traditionally strong acidic conditions are used for deprotection, this can lead to undesired side reactions. Consequently, a variety of milder and more selective methods have been developed.
Development of Novel Synthetic Methodologies Inspired by the Compound's Structure
The unique arrangement of functional groups in molecules like this compound can inspire the development of new synthetic methodologies. For example, the proximity of the protected aldehyde and the alkene could be exploited in intramolecular reactions. One could envision a catalyzed cyclization-functionalization reaction where a reagent interacts with both the alkene and, after in-situ deprotection, the aldehyde.
Derivatization Strategies of the Alkene Functionality for Further Chemical Synthesis
The terminal alkene in this compound is a versatile handle for a wide array of chemical transformations. These derivatizations allow for the introduction of new functionalities and the extension of the carbon skeleton.
| Reaction Type | Reagents | Product Type |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis | 1. O₃ 2. DMS or Zn/H₂O | Ketone and Formaldehyde |
| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted Alkene |
| Metathesis | Grubbs' catalyst, another alkene | New Alkene |
For instance, hydroboration-oxidation would convert the alkene into a primary alcohol, which could then be used in ether or ester formation. Epoxidation with a peroxy acid like m-CPBA would yield an epoxide, a valuable intermediate for ring-opening reactions with various nucleophiles. Ozonolysis provides a method to cleave the double bond, yielding a ketone and formaldehyde. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be employed to attach aryl or vinyl groups to the terminal carbon of the alkene. Alkene metathesis, using catalysts like Grubbs' catalyst, opens up possibilities for forming new carbon-carbon double bonds and constructing more complex olefinic structures.
Exploration in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules from a common starting material. The bifunctional nature of this compound makes it a suitable scaffold for DOS. By systematically applying different reaction pathways to the alkene and the protected aldehyde, a library of related but structurally distinct compounds can be generated.
For example, one branch of the library could be created by derivatizing the alkene in various ways, as described in the previous section, while keeping the aldehyde protected. In another branch, the aldehyde could be deprotected and reacted with a range of nucleophiles. A third, more complex branch could involve sequential or tandem reactions at both sites. This approach allows for the efficient exploration of chemical space and the generation of compound libraries that can be screened for biological activity, leading to the discovery of new drug candidates or chemical probes. The ability to generate molecular diversity from a single, well-defined starting material is a powerful strategy in medicinal chemistry and chemical biology.
Future Perspectives in the Academic Research of 5 2 1,3 Dioxanyl 2 Methyl 1 Pentene
Development of More Sustainable Synthetic Routes and Methodologies
The imperative of "green chemistry" guides modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itnih.gov Future research on the synthesis of 5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene will prioritize these principles.
Current synthetic approaches might rely on traditional methods with considerable environmental footprints. A forward-looking approach would involve a fundamental redesign of the synthesis to incorporate sustainable practices from the ground up. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. uniroma1.it For instance, the 1,3-dioxane (B1201747) moiety is typically formed from 1,3-propanediol (B51772) and an aldehyde. Future routes could explore bio-derived 1,3-propanediol. The synthesis of the alkene component could similarly be re-envisioned to start from bio-based precursors.
The use of heterogeneous catalysts, such as zeolites or acidic resins, presents a greener alternative to homogeneous acid catalysts (e.g., sulfuric acid) for the formation of the dioxane ring (acetalization). mdpi.comgoogle.com These solid catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification. Furthermore, exploring alternative energy sources like microwave irradiation or sonochemistry could dramatically shorten reaction times and lower energy consumption compared to conventional heating. nih.govmdpi.comresearchgate.net
Table 1: Comparison of a Hypothetical Traditional vs. a Greener Synthetic Approach
| Feature | Traditional Approach | Future Sustainable Approach | Green Chemistry Principle Addressed |
|---|---|---|---|
| Solvents | Volatile Organic Compounds (VOCs) like Toluene (B28343) or Dichloromethane | Water, 2-Methyltetrahydrofuran (2-MeTHF), or solvent-free conditions nih.gov | Safer Solvents & Auxiliaries |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Recyclable solid acids (e.g., Zeolite ZSM-5, Amberlyst-15) google.com | Catalysis |
| Energy Input | Conventional heating for prolonged periods (hours) | Microwave or ultrasonic irradiation (minutes) mdpi.com | Design for Energy Efficiency |
| Atom Economy | May involve protecting group strategies with lower atom economy | Direct, high-conversion reactions designed for maximum atom economy | Atom Economy |
| Waste Generation | Requires neutralization and generates salt waste; solvent disposal issues | Minimal waste; catalyst is recycled; biodegradable solvents | Prevention of Waste |
Advancements in Asymmetric Synthesis of Analogous Compounds
While this compound itself is achiral, the synthesis of chiral analogues is a significant area for future exploration, particularly for applications in pharmaceuticals and materials science where specific stereoisomers are often required. Chiral centers could be introduced at various positions, for example, on the dioxane ring or along the pentene chain.
Future research will focus on developing highly efficient asymmetric methods to access these chiral analogues. This could involve several strategies:
Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as chiral 1,3-diols, to construct the dioxane ring, thereby yielding an enantiomerically enriched product. nih.gov
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric hydrogenation of a prostereogenic alkene precursor could establish a chiral center on the pentene backbone. organic-chemistry.org Similarly, N-heterocyclic carbenes (NHCs) have been shown to be effective in catalyzing asymmetric reactions to produce chiral products with high enantioselectivity. acs.org
Kinetic Resolution: Separating a racemic mixture of a chiral analogue by using a chiral catalyst or reagent that reacts preferentially with one enantiomer, leaving the other enantiomer unreacted and thus enriched. rsc.org
Table 2: Potential Asymmetric Strategies for Chiral Analogues
| Strategy | Description | Potential Chiral Analogue |
|---|---|---|
| Asymmetric Acetalization | Reaction of a prochiral dialdehyde (B1249045) with a chiral diol using a chiral catalyst to form a chiral dioxane. | 5-[2-(4R,6R -4,6-dimethyl-1,3-dioxanyl)]-2-methyl-1-pentene |
| Asymmetric Hydrogenation | Reduction of a related alkene containing an additional substituent using a chiral transition metal catalyst (e.g., Rh, Ru, Ir complexes) to create a chiral center. organic-chemistry.org | 5-[2-(1,3-Dioxanyl)]-3 -methyl-1-pentene → 5-[2-(1,3-Dioxanyl)]-(3S )-methylpentane |
| Asymmetric Alkylation | Alkylation of a precursor using a chiral phase-transfer catalyst or a chiral auxiliary to introduce a stereocenter. | Introduction of a chiral substituent alpha to the dioxane ring. |
Exploration of Novel Catalytic Systems for Tailored Transformations
The presence of two distinct functional groups—a relatively inert dioxane and a reactive alkene—makes this compound an excellent substrate for investigating selective catalysis. Future work will aim to develop catalytic systems that can transform one group while leaving the other intact, or that can activate the molecule in novel ways.
Alkene-Selective Transformations: Research will continue to refine catalysts for classic alkene reactions such as hydrogenation (e.g., using Pd/C or PtO₂ for reduction to the corresponding alkane), commonorganicchemistry.com hydroformylation, epoxidation, and metathesis, optimizing for chemoselectivity in the presence of the dioxane ring. Transfer hydrogenation, where a safe source like 1,4-dioxane (B91453) or isopropanol (B130326) acts as the hydrogen donor in the presence of an iridium or palladium catalyst, is a particularly attractive and safer alternative to using hydrogen gas. organic-chemistry.orgorganic-chemistry.org
Dioxane-Selective Transformations: The dioxane group, a cyclic acetal (B89532), is stable to many reagents but can be cleaved under acidic conditions. Future research could focus on developing mild, highly selective solid acid catalysts (e.g., functionalized mesoporous silicas, zeolites) for the controlled deprotection of the dioxane to reveal the aldehyde functionality. google.comresearchgate.net This would allow the molecule to be used as a stable aldehyde precursor that can be unmasked at a specific point in a multi-step synthesis.
Catalyst-Substrate Interactions: The oxygen atoms of the dioxane moiety could be exploited as coordinating sites to direct a metal catalyst to the nearby alkene. This directing-group effect could control the regioselectivity or stereoselectivity of reactions like hydroformylation or hydrogenation.
Table 3: Novel Catalytic Systems and Their Potential Applications
| Catalytic System | Functional Group Targeted | Potential Transformation |
|---|---|---|
| Iridium-DCyPE Complex organic-chemistry.org | Alkene | Selective transfer hydrogenation to the alkane using 1,4-dioxane as a hydrogen source. |
| Ruthenium-Pincer Complexes acs.org | Dioxane (as part of a larger transformation) | Potential for C-O bond activation or dehydrogenation under specific conditions. |
| Fe/Zeolite-13X researchgate.net | Dioxane | Oxidative degradation or transformation of the dioxane ring. |
| Rhodium/Chiral Phosphine Ligands | Alkene | Asymmetric hydroformylation to introduce a chiral aldehyde group. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Planning and Optimization
For a target molecule like this compound or its more complex derivatives, AI can play a pivotal role in several areas:
Retrosynthesis Prediction: AI-powered platforms can perform retrosynthetic analysis to break down the target molecule into simpler, commercially available starting materials. nih.govmicrosoft.comchemrxiv.org These tools can suggest multiple pathways, including non-intuitive ones that a human chemist might overlook, and rank them based on predicted yield, cost, or sustainability metrics.
Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) for a specific transformation on the target molecule. acs.org By training on existing experimental data, these models can guide experimental design, reducing the number of experiments needed and accelerating the discovery process.
Predictive Modeling: AI can help identify the most promising synthetic routes for scale-up by predicting potential challenges, such as side-product formation or low yields, before they are encountered in the lab. acs.orgsubstack.com
Table 4: Application of AI/ML Tools in the Synthesis of this compound
| AI/ML Application | Description | Example |
|---|---|---|
| Single-Step Retrosynthesis | Predicts the immediate precursors (reactants) for the target molecule. engineering.org.cn | Input: this compound. Output: 1,3-Propanediol + 4-methyl-4-pentenal (B1640716) OR Wittig-type precursors. |
| Multi-Step Route Planning | Designs a complete synthetic pathway from starting materials to the final product. chemrxiv.orgsubstack.com | Suggests a full, cost-effective route to a complex analogue of the target molecule. |
| Forward Reaction Prediction | Predicts the major product(s) of a reaction given the reactants and conditions. acs.org | Predicts the outcome of reacting the target molecule with a new catalytic system. |
| Optimization of Conditions | Suggests the best solvent, temperature, and catalyst loading for a specific reaction step to maximize yield. acs.org | Optimizing the conditions for the selective hydrogenation of the alkene. |
Investigation of New Chemical Transformations Leveraging Synergistic Reactivity of Dioxane and Alkene Moieties
Perhaps the most exciting frontier in the study of this compound is the exploration of reactions where the dioxane and alkene functionalities work in concert. This synergistic reactivity could unlock novel chemical transformations and provide rapid access to complex molecular architectures.
Future research could investigate several intriguing possibilities:
Intramolecular Cyclization Reactions: Activation of the dioxane ring, for example, through Lewis acid catalysis, could generate an oxocarbenium ion intermediate. This electrophilic center could then be trapped by the nucleophilic alkene in an intramolecular fashion, leading to the formation of new carbocyclic or heterocyclic ring systems. The specifics of the resulting structure would depend on the reaction conditions and the length of the tether between the two functional groups.
Tandem Catalysis: A one-pot reaction sequence where two or more catalytic cycles operate sequentially. For example, a first catalyst could isomerize the terminal alkene to an internal position, followed by a second catalyst that promotes a reaction between the newly formed internal alkene and the dioxane ring.
Combined Oxidation/Reduction Processes: Researchers could explore conditions that simultaneously oxidize one part of the molecule while reducing another. For example, a combined electrochemical and biological system could be designed where the alkene is selectively oxidized while the dioxane is transformed or cleaved. nih.govresearchgate.net The interaction of solvents like water can also play a direct role in catalytic cycles, mediating proton transfer and enabling low-energy reaction pathways that are not accessible in non-aqueous solvents. acs.org
These advanced synthetic strategies move beyond treating the functional groups as separate entities and instead view the molecule as an integrated system, opening up a rich and largely unexplored area of chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
